Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy-
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Overview
Description
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine is a chemical compound with a complex structure that includes an amidine group, an isopropoxy group, and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-isopropoxybenzonitrile with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl group can facilitate binding to these targets, while the isopropoxy group may enhance its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Diethylaminoethyl)-4-iodobenzamide
- N-(2-Diethylaminoethyl)-4-fluorobenzamide
- N-(2-Diethylaminoethyl)-4-methoxybenzamide
Uniqueness
N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its isopropoxy group differentiates it from other similar compounds, potentially offering unique advantages in terms of solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62979-94-6 |
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Molecular Formula |
C16H27N3O |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18-16(17)14-7-9-15(10-8-14)20-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H2,17,18) |
InChI Key |
RHKAJQAIEVKRTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)N |
Origin of Product |
United States |
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